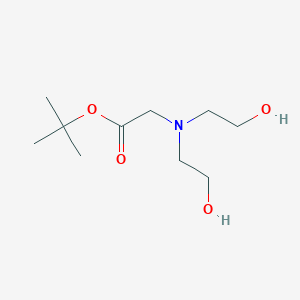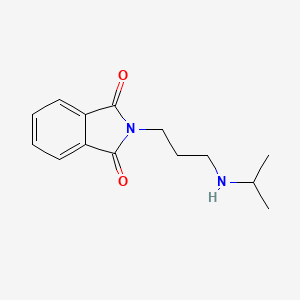![molecular formula C16H21N5 B1399178 (4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine CAS No. 1316224-73-3](/img/structure/B1399178.png)
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine
Overview
Description
(4,6-Dimethyl-pyrimidin-2-yl)-(1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-5-yl)-amine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a hexahydro-bipyridinyl moiety attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-pyrimidin-2-yl)-(1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-5-yl)-amine typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable bipyridinyl precursor under controlled conditions. The reaction may require catalysts such as ZnCl2 or CuCl2 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-pyrimidin-2-yl)-(1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-5-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 5.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: ZnCl2, CuCl2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
(4,6-Dimethyl-pyrimidin-2-yl)-(1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-5-yl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-(1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-5-yl)-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the bipyridinyl moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in structure but with different substituents and biological activities.
Uniqueness
(4,6-Dimethyl-pyrimidin-2-yl)-(1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-5-yl)-amine is unique due to its combination of a pyrimidine ring with a hexahydro-bipyridinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-N-(6-piperidin-4-ylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-11-9-12(2)20-16(19-11)21-14-3-4-15(18-10-14)13-5-7-17-8-6-13/h3-4,9-10,13,17H,5-8H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPLLJTTWGSSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CN=C(C=C2)C3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)




amine](/img/structure/B1399100.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)





![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)
